



# Protocol for FBXO9 Knockdown Using shRNA Lentivirus

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Compound of Interest		
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This application note provides a detailed protocol for the knockdown of F-Box Protein 9 (FBXO9) using a short hairpin RNA (shRNA) lentiviral system. This method is intended for researchers, scientists, and drug development professionals investigating the functional roles of FBXO9 in various cellular processes.

## Introduction

FBXO9 is a member of the F-box protein family, which are substrate recognition components of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex.[1][2] These complexes mediate the ubiquitination of proteins, targeting them for degradation by the proteasome. Emerging research has implicated FBXO9 in several critical signaling pathways and cellular processes, including the Hippo signaling pathway, lung cancer metastasis, and the regulation of pluripotency.[3][4][5][6]

Lentiviral-mediated shRNA knockdown is a powerful tool for studying the loss-of-function effects of a target gene. This protocol outlines the necessary steps for producing high-titer lentivirus, transducing target cells, and validating the knockdown of FBXO9.

## **Data Presentation**

Successful knockdown of FBXO9 has been shown to impact various cellular functions. The following table summarizes quantitative data from representative experiments.

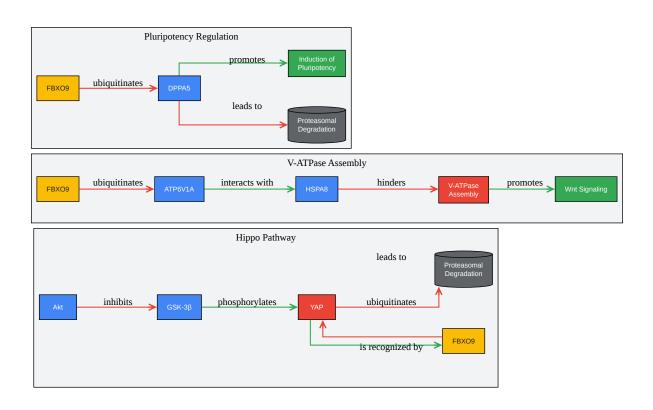


Experimental Assay	Cell Line	Outcome of FBXO9 Knockdown	Quantitative Result	Reference
Induced Pluripotent Stem Cell (iPSC) Generation	Mouse Embryonic Fibroblasts (MEFs)	Enhanced reprogramming efficiency	~2-fold increase in iPSC generation	[5]
YAP Protein Levels	Bladder cancer cells (T-24, 5637)	Increased YAP protein levels	Significant increase observed via Western Blot	[7]
Bladder Cancer Cell Viability	Bladder cancer cells (T-24, 5637)	Promoted cell viability	Downregulation of FBXO9 promoted viability, which was attenuated by YAP knockdown	[7]
Lung Metastasis	H1299 cancer cells (in vivo)	Increased number of lung metastatic nodules	Noticeable increase in metastatic nodules after six weeks	[4]

# **Signaling Pathways Involving FBXO9**

FBXO9 is involved in multiple signaling pathways, primarily by targeting key proteins for ubiquitination and degradation.





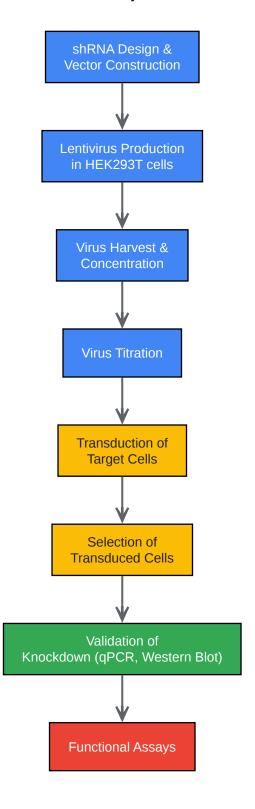
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Caption: Signaling pathways regulated by FBXO9.

## **Experimental Workflow**



The overall workflow for FBXO9 knockdown using shRNA lentivirus involves several key stages, from vector preparation to functional analysis of the knockdown cells.



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Caption: Experimental workflow for FBXO9 knockdown.

# Experimental Protocols Part 1: Lentiviral Vector Production

This protocol is for producing lentivirus in HEK293T cells in a 10 cm dish.[8][9][10][11]

#### Materials:

- HEK293T cells
- DMEM with 10% FBS (without antibiotics)
- Opti-MEM
- Lentiviral transfer vector with FBXO9 shRNA (pLKO.1-shFBXO9)
- Packaging plasmid (e.g., psPAX2 or pCMV-dR8.2)
- Envelope plasmid (e.g., pMD2.G or pCMV-VSV-G)
- Transfection reagent (e.g., Lipofectamine 2000 or PEI)
- 10 cm tissue culture dishes
- Sterile microfuge tubes

#### Procedure:

#### Day 0: Seed HEK293T Cells

- Ensure HEK293T cells are in a rapid state of replication.
- Seed 8.5–9 x 10<sup>6</sup> HEK293T cells in a 10 cm dish in DMEM with 10% FBS without antibiotics. The cells should reach approximately 90% confluency the next day.[8]

#### Day 1: Transfection

• In a sterile tube, mix the following plasmids in 0.5 mL of Opti-MEM:



- 10 μg of pLKO.1-shFBXO9
- 10 μg of packaging plasmid
- 1 μg of envelope plasmid[8]
- In a separate tube, dilute the transfection reagent in 0.5 mL of Opti-MEM according to the manufacturer's instructions.
- Combine the DNA mixture with the diluted transfection reagent.
- Incubate at room temperature for 20 minutes.
- Add the DNA-transfection reagent complex dropwise to the HEK293T cells.
- Gently swirl the plate to distribute the complexes evenly.

#### Day 2: Change Medium

- Approximately 18 hours post-transfection, carefully remove the medium containing the transfection complexes.[8]
- Add 10 mL of fresh growth medium (DMEM with 10% FBS).

#### Day 3-4: Harvest Virus

- 48 hours after the medium change, harvest the supernatant containing the lentiviral particles.
   [8]
- Optional: Add 10 mL of fresh medium and harvest a second batch of virus 24 hours later.[8]
- Centrifuge the harvested supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris.
- Filter the supernatant through a 0.45 μm filter.
- The viral supernatant can be used directly or concentrated and stored at -80°C.



## **Part 2: Transduction of Target Cells**

This protocol is for transducing target cells in a 96-well plate format but can be scaled up.[12] [13]

#### Materials:

- Target cells
- · Complete growth medium for target cells
- Lentiviral particles (supernatant from Part 1)
- Polybrene (hexadimethrine bromide)
- 96-well tissue culture plate
- Puromycin (if using a puromycin resistance marker)

#### Procedure:

#### Day 1: Seed Target Cells

- Plate the target cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transduction.[13] For example, plate 1.6 x 10^4 cells per well.[12]
- · Incubate overnight.

#### Day 2: Transduction

- · Remove the medium from the cells.
- Add fresh medium containing Polybrene at a final concentration of 5-8 μg/mL.[13] Note: The optimal concentration of Polybrene can be cell-type dependent and may require optimization.
- Add the desired amount of lentiviral particles to the cells. It is recommended to test a range
  of multiplicities of infection (MOI) to determine the optimal transduction efficiency.[12]
- Incubate overnight.



#### Day 3: Change Medium

- Remove the medium containing the virus and Polybrene.
- · Add fresh complete growth medium.

#### Day 4 and Onward: Selection and Expansion

- If the lentiviral vector contains a selection marker such as puromycin resistance, begin selection 48-72 hours post-transduction.
- Replace the medium with fresh medium containing the appropriate concentration of puromycin. The optimal concentration needs to be determined for each cell line by performing a kill curve.
- Replace the selection medium every 3-4 days until resistant colonies are established.[12]
- Expand the resistant cells for subsequent experiments.

## Part 3: Validation of FBXO9 Knockdown

- 1. Quantitative PCR (qPCR)
- Extract total RNA from both the knockdown and control cells.
- Synthesize cDNA using a reverse transcription kit.
- Perform qPCR using primers specific for FBXO9 and a housekeeping gene (e.g., GAPDH, ACTB).
- Calculate the relative expression of FBXO9 in the knockdown cells compared to the control cells using the  $\Delta\Delta$ Ct method.
- 2. Western Blot Analysis
- Lyse the knockdown and control cells and quantify the total protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.



- Probe the membrane with a primary antibody specific for FBXO9 and a loading control antibody (e.g., β-actin, GAPDH).
- Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.
- Detect the protein bands and quantify the reduction in FBXO9 protein levels.

## **Part 4: Functional Assays**

Based on the known functions of FBXO9, a variety of functional assays can be performed following successful knockdown.[4][7][14][15]

- Cell Proliferation/Viability Assays: Use assays such as MTT, CCK8, or EdU incorporation to assess the effect of FBXO9 knockdown on cell growth.[15]
- Migration and Invasion Assays: Perform wound-healing assays or Transwell migration/invasion assays to determine the role of FBXO9 in cell motility.[4]
- Tumor Sphere Formation Assay: To investigate the impact on cancer stem cell-like properties, a tumor sphere formation assay can be utilized.[4]
- Ubiquitination Assays: To confirm the E3 ligase activity of FBXO9, in vivo or in vitro ubiquitination assays can be performed on its known substrates.[4]

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